molecular formula C17H23FN2O3 B2498985 (R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286207-26-8

(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B2498985
CAS No.: 1286207-26-8
M. Wt: 322.38
InChI Key: PQFMAQKAXRBBJD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23FN2O3 and its molecular weight is 322.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in synthesis and characterization studies, demonstrating its utility in forming complex structures with potential biological activities. For instance, it's been used in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the importance of fluoro-substituted benzamides in medicinal chemistry due to their diverse biological activities. These compounds were characterized using various spectroscopic techniques and crystallography, showcasing their structural and electronic properties which are crucial for their biological functions (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Such compounds are often screened for biological activities. For example, synthesized compounds with similar structures have been evaluated for their antibacterial and anthelmintic activities, indicating the potential use of these molecules in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Intermediate for Drug Synthesis

  • Compounds with a similar backbone have served as intermediates in the synthesis of various biologically active compounds, including potential anticancer drugs and inhibitors for specific biochemical pathways. This underscores the role of (R)-tert-butyl 3-(4-fluorobenzamido)piperidine-1-carboxylate derivatives as versatile intermediates in drug discovery and development processes (Kong et al., 2016).

Molecular Structure Analysis

  • The analysis of the molecular structure of similar compounds has provided insights into their chemical behavior and interaction with biological targets. Structural determination through techniques like X-ray crystallography has been essential in understanding the molecular basis of their activity and optimizing their properties for specific applications (Gumireddy et al., 2021).

Applications in Asymmetric Synthesis

  • Additionally, these compounds have found applications in asymmetric synthesis, serving as chiral building blocks or intermediates for the preparation of enantiomerically pure substances. This aspect is crucial in the pharmaceutical industry, where the activity of a drug can be highly dependent on its chirality (Jona et al., 2009).

Properties

IUPAC Name

tert-butyl (3R)-3-[(4-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(11-20)19-15(21)12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFMAQKAXRBBJD-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.